

Technical Support Center: ACH-702 (Q702/Adrixetinib)

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Compound of Interest		
Compound Name:	Ach-702	
Cat. No.:	B1665432	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **ACH-702**, also known as Q702 or Adrixetinib, in in vitro experiments. This document addresses potential issues related to the compound's specificity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ACH-702 (Q702/Adrixetinib)?

A1: **ACH-702** is a potent and selective inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, specifically Axl and Mer, as well as the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] By inhibiting these kinases, **ACH-702** is designed to modulate the tumor microenvironment, primarily by targeting tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to enhance anti-tumor immune responses.[1][2][3]

Q2: What are the reported in vitro potencies of **ACH-702** against its primary targets?

A2: In kinase-domain binding assays, **ACH-702** has demonstrated high potency for its intended targets.[1]



Target Kinase	IC50 (nM)
AxI	0.3
Mer	0.8
CSF1R	8.7
Table 1: In Vitro Potency of ACH-702 Against Target Kinases.[1]	

Q3: Has a comprehensive in vitro kinase selectivity profile for **ACH-702** been published?

A3: Currently, a comprehensive public release of a broad-panel in vitro kinase selectivity screen for **ACH-702** is not available. The existing literature describes it as a "selective" inhibitor of Axl, Mer, and CSF1R.[2][4] Researchers should therefore exercise caution and independently validate its effects in their specific experimental systems.

Q4: My non-tumor cell line shows unexpected cytotoxicity with **ACH-702** treatment. Is this a known off-target effect?

A4: While specific in vitro off-target cytotoxicity data is limited, clinical trials have reported adverse effects such as elevated liver enzymes (AST, ALT) and creatine phosphokinase (CPK), which could suggest effects on non-tumor cells.[5] If you observe unexpected cytotoxicity, it is recommended to perform dose-response curves on relevant control cell lines to determine the therapeutic window for your model system.

Troubleshooting Guides

Issue 1: Inconsistent inhibition of target kinase phosphorylation.

Question: I am not seeing the expected decrease in AxI, Mer, or CSF1R phosphorylation in my Western blot analysis after treating cells with **ACH-702**. What could be the issue?

Answer:



- Ligand Stimulation: Ensure that the kinase pathway is activated. For example, Axl and Mer phosphorylation can be stimulated with their ligand, Gas6, and CSF1R with CSF1, before adding ACH-702.[1]
- Compound Integrity and Concentration: Verify the integrity and concentration of your ACH-702 stock solution. The compound should be stored as recommended (e.g., at -20°C or -80°C) and freshly diluted for each experiment. Perform a dose-response experiment to confirm the effective concentration in your cell line.
- Cell Line Expression: Confirm that your cell line of interest expresses sufficient levels of the target kinases (Axl, Mer, CSF1R). This can be verified by Western blot or qPCR.
- Assay Conditions: Optimize your lysis buffer to include appropriate phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest during sample preparation.

Issue 2: Observing unexpected phenotypic changes in cells.

Question: After **ACH-702** treatment, I'm observing phenotypic changes unrelated to the known functions of AxI, Mer, or CSF1R. How can I investigate if this is an off-target effect?

Answer:

- Control Compound: Use a structurally unrelated inhibitor with the same primary targets, if available, to see if the same phenotype is produced. This can help differentiate between ontarget and potential off-target effects.
- Rescue Experiments: If you hypothesize an off-target kinase is being inhibited, you can attempt a rescue by overexpressing a constitutively active form of that kinase to see if the phenotype is reversed.
- Kinase Profiling: For critical findings, consider running a commercially available kinase screening panel to test the activity of ACH-702 against a broad range of kinases at the concentration you are using. This is the most direct way to identify potential off-target interactions.



Experimental Protocols Protocol 1: In Vitro Kinase Inhibition Assay (Western Blot)

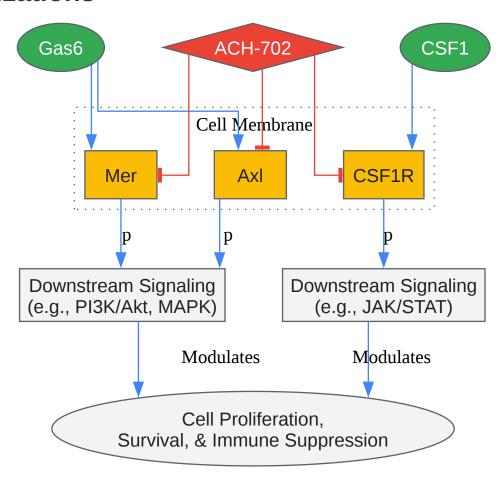
This protocol is for determining the effect of **ACH-702** on the phosphorylation of its target kinases in a cellular context.

- Cell Seeding: Plate cells (e.g., H1299 for Axl/Mer, THP-1 for CSF1R) at a suitable density and allow them to adhere overnight.
- Serum Starvation: The following day, replace the medium with a low-serum or serum-free medium for 4-6 hours to reduce basal kinase activity.
- Inhibitor Pre-treatment: Add ACH-702 at various concentrations (e.g., 0.1 nM to 10 μM) to the cells and incubate for 1-2 hours.
- Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., human Gas6 for Axl/Mer, human CSF1 for CSF1R) for 15-30 minutes to induce kinase phosphorylation.[1]
- Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate with primary antibodies against phospho-Axl, phospho-Mer, or phospho-CSF1R overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.



- Detect the signal using an ECL substrate.
- Strip and re-probe the membrane for total Axl, Mer, CSF1R, and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations



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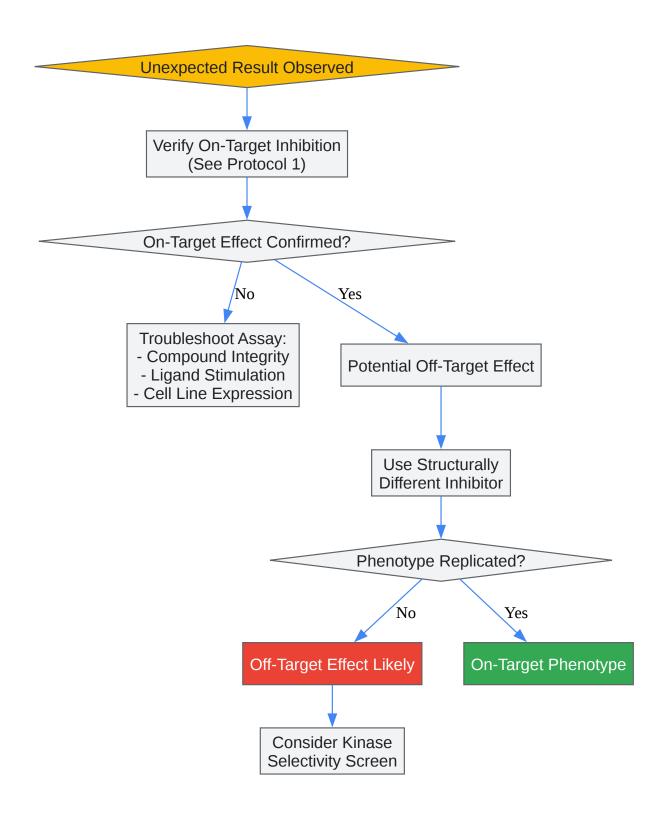
Caption: ACH-702 signaling pathway inhibition.



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Caption: Workflow for in vitro kinase inhibition assay.



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Caption: Troubleshooting logic for unexpected results.

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